molecular formula C6H12O3 B1683093 tert-Butyl peroxyacetate CAS No. 107-71-1

tert-Butyl peroxyacetate

Cat. No.: B1683093
CAS No.: 107-71-1
M. Wt: 132.16 g/mol
InChI Key: SWAXTRYEYUTSAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-Butyl Peroxyacetate (TBPA) is an organic peroxide compound . Its primary targets are unsaturated compounds in organic synthesis reactions and monomers in polymerization reactions .

Mode of Action

TBPA acts as an oxidizing agent in organic synthesis, converting unsaturated compounds into corresponding ketones or carboxylic acids . In polymerization reactions, it serves as a free radical initiator, generating free radicals that trigger the polymerization of monomers, thereby promoting the formation of polymers .

Biochemical Pathways

The synthesis of TBPA typically involves the reaction of peracid cation with tert-butyl acetate . This process can be achieved by reacting hydrogen peroxide with tert-butyl acetate under acidic conditions . The hydrogen peroxide is reduced by the tert-butyl acetate under acidic conditions, resulting in the formation of TBPA .

Pharmacokinetics

It’s important to note that tbpa is a volatile and unstable compound . It’s usually used in a 50% solution in solvent oil . It’s insoluble in water but soluble in many organic solvents such as ethanol, dimethylformamide, and chloroform .

Result of Action

In organic synthesis, the action of TBPA results in the oxidation of unsaturated compounds into corresponding ketones or carboxylic acids . In polymerization reactions, it leads to the formation of polymers from monomers .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of TBPA. It’s a strong oxidizer and can react with reducing agents to produce oxygen and combustion . When it comes into contact with flammable substances in the air, it can produce explosive mixtures . It’s also sensitive to heat and can decompose during storage, releasing organic peroxides and acetic esters . Therefore, it’s crucial to store TBPA under appropriate conditions (refrigerator at +4°C and away from flammables) to maintain its stability .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl ethaneperoxoate
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InChI

InChI=1S/C6H12O3/c1-5(7)8-9-6(2,3)4/h1-4H3
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InChI Key

SWAXTRYEYUTSAP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)OOC(C)(C)C
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Molecular Formula

C6H12O3
Record name TERT-BUTYL PEROXYACETATE
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DSSTOX Substance ID

DTXSID9029142
Record name tert-Butyl peroxyacetate
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Molecular Weight

132.16 g/mol
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Physical Description

This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid., Liquid, Liquid; [CAMEO] Solution in 10-30% aliphatic hydrocarbons (Stoddard type): Light yellow liquid with a pungent odor; [Sigma-Aldrich MSDS]
Record name TERT-BUTYL PEROXYACETATE
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Record name Ethaneperoxoic acid, 1,1-dimethylethyl ester
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CAS No.

107-71-1
Record name TERT-BUTYL PEROXYACETATE
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Record name tert-Butyl peroxyacetate
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Record name TERT-BUTYL PEROXYACETATE
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Synthesis routes and methods

Procedure details

Similar beneficial improvements in the conversion of monomer and physical properties of the polymer are obtained when the 1,1-bis(t-butyl peroxy)cyclohexane is replaced with 1,1-bis(t-butyl peroxy), 3,3,5-trimethylcyclohexane, 2,2-bis(t-butyl peroxy)butane and 2,2-bis(t-butyl peroxy)hexane. Slightly inferior results are obtained when t-butyl perbenzoate and t-butyl peracetate are employed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is tert-butyl peroxyacetate primarily used for?

A1: this compound (TBPA) is widely employed as a free radical initiator in polymerization reactions. [, , ] This compound is particularly useful for synthesizing polymers like polyvinylidene fluoride (PVDF) using supercritical carbon dioxide as a solvent. []

Q2: How does TBPA initiate polymerization?

A2: TBPA decomposes thermally to generate free radicals, which then initiate the chain polymerization process. The decomposition products of TBPA can vary depending on reaction conditions. While methylcarbonyloxyl radicals are initially formed, they often decarboxylate to yield methyl radicals that primarily initiate the polymerization. [] Interestingly, TBPA-derived tert-butoxyl radicals show a higher tendency for chain transfer reactions, potentially leading to polymer molecules without initiator-derived end groups, especially in solvents like benzene. []

Q3: How does the structure of TBPA influence its activity as a radical initiator?

A3: The tert-butoxy group in TBPA plays a crucial role in its decomposition pathway. [, ] Studies comparing TBPA with other peroxyacetates like tert-amyl peroxyacetate (TAPA) and 1,1,2,2-tetramethylpropyl peroxyacetate (TMPPA) show that the specific decomposition products and their relative concentrations – key factors influencing polymerization – depend on the alkyl substituent attached to the peroxy group. []

Q4: Are there any advantages of using TBPA over other initiators in PVDF production?

A4: Research suggests that compared to diethyl peroxydicarbonate (DEPDC), TBPA can produce comparable molecular weights of PVDF at lower concentrations. [] Furthermore, at similar monomer concentrations, polymerization initiated by TBPA tends to result in lower polydispersity compared to DEPDC. []

Q5: Beyond polymerization, what other applications does TBPA have?

A5: TBPA is also utilized in organic synthesis. For instance, it facilitates palladium-catalyzed ortho C-H acetoxylation of specific amine derivatives. [] This reaction is particularly useful for synthesizing functionalized indoline derivatives, highlighting TBPA's versatility in building complex molecules. []

Q6: Can TBPA be used in photoredox-mediated reactions?

A6: Yes, TBPA has been successfully employed as a radical relay precursor in photoredox-mediated Minisci C-H alkylation reactions. [] This method enables the alkylation of N-heteroarenes using readily available alkyl iodides. [] The mild reaction conditions and broad functional group tolerance make this protocol highly valuable for late-stage functionalization of complex molecules, even in the context of natural products and drug molecules. []

Q7: Are there any safety concerns associated with TBPA?

A7: Like most organic peroxides, TBPA demands careful handling due to its potential for rapid, exothermic decomposition. [] Heat, light, and metal contaminants can trigger this decomposition, leading to potentially hazardous situations. [] It's crucial to store TBPA properly – typically in tightly sealed containers at low temperatures (4–23°C) and away from heat sources – to minimize risks. []

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